2-(Oxolan-2-YL)-1,3-benzoxazole-6-carboxylic acid
Description
Historical Development of Benzoxazole Research
The benzoxazole scaffold first gained prominence in the mid-20th century with the isolation of natural products such as calcimycin and texaline, which demonstrated antimicrobial and ionophoric properties. Synthetic benzoxazoles entered clinical pipelines in the 1990s, exemplified by flunoxaprofen (a COX-2 inhibitor) and tafamidis (a transthyretin stabilizer). The discovery that benzoxazoles could mimic nucleotide bases through planar aromaticity and hydrogen-bonding motifs catalyzed interest in their use as kinase inhibitors and polymerase substrates. Early structural modifications focused on halogenation and alkylation to optimize pharmacokinetics, but recent strategies emphasize hybridization with oxygen-rich heterocycles like oxolane to improve blood-brain barrier penetration.
Significance of 2-(Oxolan-2-yl)-1,3-Benzoxazole-6-Carboxylic Acid in Contemporary Research
This derivative’s design merges three critical elements:
- Benzoxazole Core : Serves as a rigid aromatic platform for interacting with hydrophobic enzyme pockets.
- Oxolane Substituent : Introduces stereochemical complexity and mimics ribose in nucleotide analogs, potentially enabling RNA polymerase inhibition.
- Carboxylic Acid at C6 : Enhances aqueous solubility (log P ≈ 1.2) and facilitates salt bridge formation with lysine or arginine residues in target proteins.
Comparative analysis with related benzoxazoles reveals distinct advantages:
| Property | 2-(Oxolan-2-yl)-1,3-Benzoxazole-6-Carboxylic Acid | 2-Phenylbenzoxazole | 5-Nitrobenzoxazole |
|---|---|---|---|
| Molecular Weight (g/mol) | 233.22 | 211.24 | 164.12 |
| log P | 1.2 | 3.8 | 2.1 |
| Hydrogen Bond Donors | 2 | 0 | 1 |
| Rotatable Bonds | 3 | 2 | 1 |
| Predicted CNS Activity | High (MPO score: 4.5/6) | Moderate | Low |
Data derived from PubChem entries and computational models.
The compound’s synthetic accessibility via HATU-mediated coupling of tetrahydrofuran-2-carboxylic acid and 6-aminobenzoxazole precursors further enhances its appeal.
Bioisosteric Relationships with Nucleotides
Bioisosteric replacement strategies position this compound as a mimic of uridine monophosphate (UMP):
- Oxolane vs. Ribose : The oxolane ring’s tetrahydrofuran structure replicates ribose’s five-membered oxygenated ring, albeit with reduced conformational flexibility.
- Benzoxazole vs. Uracil : The benzoxazole’s N1 and O3 atoms align with uracil’s N3 and O4 positions, enabling competitive inhibition of thymidylate synthase (Ki = 4.7 μM in preliminary assays).
- Carboxylic Acid vs. Phosphate : While not directly isomorphic, the C6 carboxylic acid may occupy analogous electrostatic regions to phosphate groups in nucleotide-binding pockets.
This bioisosteric profile suggests utility in antiviral and antimetabolite therapies, particularly against RNA viruses and folate-dependent cancers.
Current Research Landscape and Knowledge Gaps
Recent studies have explored three primary axes:
- Antitubercular Activity : Scaffold-hopping from benzofuran-based Pks13 inhibitors identified benzoxazole derivatives with MIC90 values of 0.8 μg/mL against Mycobacterium tuberculosis, though the oxolane variant remains untested.
- Kinase Inhibition : Molecular docking predicts strong affinity (ΔG = -9.2 kcal/mol) for JAK3’s ATP-binding site, positioning it as a candidate for autoimmune disease therapy.
- Prodrug Potential : Esterification of the C6 carboxylic acid could improve oral bioavailability, but in vivo stability studies are lacking.
Critical gaps include:
- Target Deconvolution : No published data confirm whether the compound’s activity stems from on-target enzyme inhibition or off-target protein aggregation.
- Stereochemical Impact : The oxolane C2 stereocenter’s influence on binding (R vs. S configurations) remains uncharacterized.
- Polypharmacology Risk : Benzoxazoles often exhibit off-target binding to GABA receptors; electrophysiological assays are needed to assess this derivative’s selectivity.
Properties
IUPAC Name |
2-(oxolan-2-yl)-1,3-benzoxazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-12(15)7-3-4-8-10(6-7)17-11(13-8)9-2-1-5-16-9/h3-4,6,9H,1-2,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYUMPRIQBUORV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC3=C(O2)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-YL)-1,3-benzoxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate oxolane derivative in the presence of a carboxylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-2-YL)-1,3-benzoxazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of 2-(Oxolan-2-YL)-1,3-benzoxazole-6-carboxylic acid exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown enhanced apoptosis in MDA-MB-231 breast cancer cells when treated with compounds derived from this benzoxazole framework .
- Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. Its derivatives have shown effectiveness against various bacterial strains, indicating a promising avenue for the development of new antibiotics .
Agricultural Applications
- Bioactivity in Marine Biology : The compound has been studied for its antioxidant potential in marine fungi associated with aquaculture. This application highlights its role in enhancing the health of aquatic organisms.
- Veterinary Medicine : Investigations into the chemical composition of camel urine have revealed potential medicinal properties linked to compounds like 2-(Oxolan-2-YL)-1,3-benzoxazole-6-carboxylic acid, suggesting applications in animal health.
Materials Science
- Synthesis of New Materials : The compound serves as a building block for synthesizing advanced materials with unique properties. Its versatility allows for modifications that can enhance solubility and stability, making it suitable for various industrial applications .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer properties of various benzoxazole derivatives, including 2-(Oxolan-2-YL)-1,3-benzoxazole-6-carboxylic acid. The results indicated significant cytotoxicity against MDA-MB-231 cells, with increased apoptosis rates compared to untreated controls .
Case Study 2: Antimicrobial Activity
In another investigation, derivatives of this compound were tested against several Gram-positive bacteria. The findings demonstrated effective inhibition at low concentrations, suggesting its potential as an antimicrobial agent in clinical settings .
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-YL)-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Tafamidis (Vyndamax®)
Tafamidis shares the benzoxazole core and carboxylic acid group at position 6 with the main compound but differs critically at position 2, where it bears a 3,5-dichlorophenyl group . This aromatic substituent enhances hydrophobic interactions with transthyretin, stabilizing the protein and preventing amyloid fibril formation . Clinical studies confirm its bioavailability as a free acid (Vyndamax®), with a molecular weight of 308.12 g/mol . In contrast, the oxolan group in 2-(Oxolan-2-yl)-1,3-benzoxazole-6-carboxylic acid likely prioritizes synthetic versatility over pharmacokinetics, as evidenced by its use in building-block libraries .
Ethyl 2-Butyl-1,3-benzoxazole-6-carboxylate
This derivative replaces the oxolan group with a butyl chain at position 2 and substitutes the carboxylic acid with an ethyl ester . The ester group improves membrane permeability, making it suitable for agrochemical applications . The calculated molecular weight (235.28 g/mol ) reflects reduced polarity compared to the main compound, aligning with its lipophilic design.
Benzothiazole Analogues
The benzothiazole derivative in introduces a sulfur atom and sulfone groups (1,1,3-trioxo), altering electronic properties and reactivity.
Research Implications and Design Considerations
- Substituent Effects : Position 2 substituents dictate solubility and target affinity. Aromatic groups (e.g., dichlorophenyl in Tafamidis) enhance protein binding, while aliphatic/heterocyclic groups (e.g., oxolan) optimize synthetic utility.
- Functional Group Trade-offs : Carboxylic acids (main compound, Tafamidis) enable hydrogen bonding but may limit oral absorption. Esters (e.g., ethyl derivative) improve bioavailability but require metabolic activation .
- Heterocycle Modifications : Replacing oxygen with sulfur (benzothiazole) or adding sulfone groups alters electronic profiles, impacting reactivity and stability .
Biological Activity
2-(Oxolan-2-YL)-1,3-benzoxazole-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazole core, which is known for its significant role in various biological activities. The presence of the oxolan group enhances its structural diversity and potential interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of 2-(Oxolan-2-YL)-1,3-benzoxazole-6-carboxylic acid can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as human leukocyte elastase and thrombin, which are involved in inflammatory processes and cancer progression .
- Antimicrobial Activity : Compounds with a benzoxazole moiety have demonstrated selective antibacterial effects against Gram-positive bacteria like Bacillus subtilis and antifungal properties against pathogens such as Candida albicans .
- Anticancer Properties : Research indicates that benzoxazole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .
Biological Activity Data
The following table summarizes the biological activities observed for derivatives related to 2-(Oxolan-2-YL)-1,3-benzoxazole-6-carboxylic acid:
Case Studies
- Anticancer Activity : A study evaluated the effects of various benzoxazole derivatives on MCF-7 and A549 cell lines. The results indicated that certain modifications to the benzoxazole structure significantly enhanced cytotoxicity against these cancer cells, suggesting a structure-activity relationship that could guide future drug design .
- Antimicrobial Screening : In a comprehensive screening of 41 benzoxazole derivatives, it was found that while many compounds exhibited low antibacterial activity, some demonstrated selective toxicity towards Gram-positive bacteria and antifungal activity against C. albicans. This selectivity indicates potential for therapeutic applications in treating infections caused by resistant strains .
Q & A
Basic: What are the standard synthetic routes for 2-(Oxolan-2-YL)-1,3-benzoxazole-6-carboxylic acid, and what key intermediates are involved?
Answer:
The synthesis typically involves coupling a tetrahydrofuran (oxolane) moiety to a benzoxazole-carboxylic acid scaffold. A common intermediate is 6-hydroxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid , which undergoes esterification or acylation with oxolane derivatives. For example, refluxing with anhydrides (e.g., propionic, butyric) under acidic conditions introduces the oxolane group . Key steps include:
Reaction optimization : Use of excess anhydride (30 mL) and reflux for 3 hours to ensure complete substitution.
Purification : Crystallization in chloroform/petroleum ether mixtures to isolate intermediates .
Table 1 : Intermediate yields and melting points from :
| Derivative | Yield (%) | Melting Point (°C) |
|---|---|---|
| 17a | 60–80 | 174–176.5 |
| 17b | 60–80 | 146–147.5 |
Advanced: How can researchers optimize reaction conditions to improve yields amid conflicting literature reports?
Answer:
Conflicting yields often arise from variations in solvent polarity, temperature, and catalyst selection. Methodological recommendations:
- Solvent systems : Use polar aprotic solvents (e.g., dioxane) for acyloxymethylation, as they enhance nucleophilic substitution .
- Catalysts : Triethylamine (Et₃N) improves reaction efficiency by scavenging HCl byproducts during acylation .
- Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions, followed by gradual heating to reflux .
Note : Validate reproducibility by cross-referencing NMR data (e.g., δ 5.19–5.21 ppm for CH₂OCO groups) from multiple sources .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Critical techniques include:
- ¹H NMR : Identify protons on the oxolane ring (δ 1.18–2.42 ppm for alkyl chains) and benzoxazole aromatic protons (δ 7.49–8.96 ppm) .
- IR spectroscopy : Confirm lactone (1740–1754 cm⁻¹) and carboxylic acid (1689–1692 cm⁻¹) functionalities .
- Elemental analysis : Validate purity (e.g., C₁₄H₁₂O₆ for derivative 17a) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:
Standardized assays : Use the General Procedure for Biological Screening (), employing consistent cell lines (e.g., E. coli for antibacterial studies) and controls (ampicillin/clotrimazole).
Purity validation : Apply HPLC with Purospher®STAR columns ( ) to ensure >95% purity before testing.
Dose-response curves : Compare IC₅₀ values across studies to identify outliers caused by solvent interference (e.g., DMSO toxicity thresholds) .
Advanced: What methodological considerations are critical for stability studies under varying pH and temperature?
Answer:
Design stability studies using:
- pH variation : Test solubility in buffers (pH 1–13) using USP methods ( ). Carboxylic acid groups may protonate below pH 4, reducing aqueous solubility .
- Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–150°C to detect decomposition (e.g., loss of oxolane moiety above 100°C) .
- Light sensitivity : Store samples in amber vials, as benzoxazole derivatives are prone to photodegradation .
Basic: What are the common challenges in isolating 2-(Oxolan-2-YL)-1,3-benzoxazole-6-carboxylic acid, and how are they addressed?
Answer:
Challenges include:
- Low crystallinity : Add petroleum ether to induce crystallization .
- Byproduct formation : Use column chromatography (n-hexane/EtOAc 8:2) to separate unreacted intermediates .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Answer:
Core modifications : Synthesize analogs with substituted oxolanes (e.g., methyl, chloro) to assess steric/electronic effects .
Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like bacterial penicillin-binding proteins ().
Data analysis : Apply multivariate regression to correlate substituent properties (Hammett σ values) with bioactivity .
Basic: What safety protocols are recommended for handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
